molecular formula C6H6BrF3N2 B6206248 1-(2-bromoethyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 1189154-66-2

1-(2-bromoethyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B6206248
CAS RN: 1189154-66-2
M. Wt: 243
InChI Key:
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Description

1-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole, also known as BTP, is a novel pyrazole compound that has been studied for its potential applications in the field of medicinal chemistry. BTP has been found to possess a range of properties that make it a promising candidate for use in the synthesis of various compounds, as well as in the development of new drugs. In

Scientific Research Applications

1-(2-bromoethyl)-3-(trifluoromethyl)-1H-pyrazole has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess a range of properties that make it a promising candidate for use in the synthesis of various compounds, as well as in the development of new drugs. 1-(2-bromoethyl)-3-(trifluoromethyl)-1H-pyrazole has been found to be a highly efficient and selective catalyst for the synthesis of various compounds, including alkyl and aryl halides, amines, and alcohols. 1-(2-bromoethyl)-3-(trifluoromethyl)-1H-pyrazole has also been studied for its potential as a drug delivery system, as it has been found to be capable of releasing drugs in a controlled manner.

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-3-(trifluoromethyl)-1H-pyrazole is not yet fully understood, but it is believed to involve the formation of a covalent bond between the pyrazole and the molecule to which it is attached. This bond is thought to be responsible for the catalytic activity of 1-(2-bromoethyl)-3-(trifluoromethyl)-1H-pyrazole, as it allows for the rapid and efficient conversion of a variety of substrates into the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-bromoethyl)-3-(trifluoromethyl)-1H-pyrazole are not yet fully understood. However, it has been found to be highly effective as a catalyst for the synthesis of various compounds, and as such, it may have potential applications in the development of new drugs. Additionally, 1-(2-bromoethyl)-3-(trifluoromethyl)-1H-pyrazole has been found to have a low toxicity profile, making it a safe and effective compound for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The use of 1-(2-bromoethyl)-3-(trifluoromethyl)-1H-pyrazole in laboratory experiments has a number of advantages. It is a highly efficient and selective catalyst, which makes it ideal for the synthesis of various compounds. Additionally, it is non-toxic and has a low toxicity profile, making it safe for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments, such as its limited availability and the need for an inert atmosphere for the reaction.

Future Directions

The potential future directions for 1-(2-bromoethyl)-3-(trifluoromethyl)-1H-pyrazole include its use in the development of new drugs and drug delivery systems, as well as its potential applications in the field of medicinal chemistry. Additionally, further research into the mechanism of action of 1-(2-bromoethyl)-3-(trifluoromethyl)-1H-pyrazole could lead to a better understanding of its catalytic activity and its potential applications. Finally, further research into the biochemical and physiological effects of 1-(2-bromoethyl)-3-(trifluoromethyl)-1H-pyrazole could lead to an improved understanding of its potential applications in the field of medicinal chemistry.

Synthesis Methods

1-(2-bromoethyl)-3-(trifluoromethyl)-1H-pyrazole can be synthesized from the reaction of 1-bromoethyl-3-trifluoromethyl-1H-pyrazole (BTFP) with ethylmagnesium bromide. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of -78°C. The reaction proceeds through a series of steps, including the formation of a Grignard reagent, the addition of a nucleophile, and the formation of a pyrazole product. The reaction is also known as the “Grignard reaction”.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-bromoethyl)-3-(trifluoromethyl)-1H-pyrazole involves the reaction of 2-bromoethyl trifluoropyruvate with hydrazine hydrate, followed by cyclization of the resulting intermediate.", "Starting Materials": [ "2-bromoethyl trifluoropyruvate", "hydrazine hydrate" ], "Reaction": [ "Step 1: 2-bromoethyl trifluoropyruvate is reacted with hydrazine hydrate in ethanol at reflux temperature to form the intermediate 1-(2-bromoethyl)-3-(trifluoromethyl)pyrazolidin-5-one.", "Step 2: The intermediate is then cyclized by heating with sodium ethoxide in ethanol to form the final product, 1-(2-bromoethyl)-3-(trifluoromethyl)-1H-pyrazole." ] }

CAS RN

1189154-66-2

Molecular Formula

C6H6BrF3N2

Molecular Weight

243

Purity

95

Origin of Product

United States

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